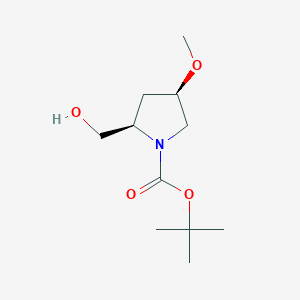
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The compound is typically found in its dihydrochloride salt form, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting amine is purified through recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which is then isolated by filtration and drying.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Imines or amides.
Reduction Products: Secondary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methyl-phenyl)-ethane-1,2-diamine 2HCl
- 1-(4-Ethyl-phenyl)-ethane-1,2-diamine 2HCl
- 1-(4-Tert-butyl-phenyl)-ethane-1,2-diamine 2HCl
Uniqueness: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine 2HCl is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C11H20Cl2N2 |
|---|---|
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H |
InChI-Schlüssel |
RPAKCMUPSVEOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)




